3,4-Piperidinediol, 1-methyl-, cis-
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Overview
Description
3,4-Piperidinediol, 1-methyl-, cis- is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two hydroxyl groups at the 3 and 4 positions and a methyl group at the 1 position in the cis configuration. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 1-methyl-, cis- can be achieved through several methods. One common approach involves the reduction of 4-piperidone derivatives. For instance, the reduction of N-acyl-2,3-dihydro-4-pyridones using zinc/acetic acid can yield 4-piperidones, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow reactions and catalytic processes. For example, the use of rhodium-catalyzed hydroaminations of unactivated olefins with primary and secondary alkylamines can form the corresponding piperidines in excellent yields . These methods are scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-Piperidinediol, 1-methyl-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives.
Scientific Research Applications
3,4-Piperidinediol, 1-methyl-, cis- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3,4-Piperidinediol, 1-methyl-, cis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Piperidone: A related compound with a ketone group at the 4 position.
2,2,6,6-Tetramethyl-4-piperidone: Another piperidone derivative with different substituents.
1-Benzyl-4-piperidone: A piperidone with a benzyl group at the 1 position
Uniqueness
3,4-Piperidinediol, 1-methyl-, cis- is unique due to its specific configuration and functional groups. The presence of hydroxyl groups at the 3 and 4 positions and a methyl group at the 1 position in the cis configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
60423-73-6 |
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Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3R,4S)-1-methylpiperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO2/c1-7-3-2-5(8)6(9)4-7/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
PUPTWMANBKEJKI-NTSWFWBYSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)O)O |
Canonical SMILES |
CN1CCC(C(C1)O)O |
Origin of Product |
United States |
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